N,N'-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide]
Overview
Description
N,N'-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide], commonly known as PPDA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of PPDA is not fully understood, but it is believed to involve the inhibition of protein synthesis and DNA replication in cancer cells. PPDA has also been shown to disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects
PPDA has been shown to exhibit potent anticancer and antimicrobial activity in vitro. In animal studies, PPDA has been shown to inhibit tumor growth and improve survival rates in mice with cancer. However, the toxicity of PPDA in vivo has not been fully evaluated, and further studies are needed to determine its safety and efficacy in humans.
Advantages and Limitations for Lab Experiments
One advantage of PPDA is its versatility in various fields of research. PPDA can be easily synthesized and modified to suit different applications. However, the limitations of PPDA include its potential toxicity and lack of in vivo data, which may hinder its translation to clinical use.
Future Directions
Future research on PPDA should focus on its safety and efficacy in vivo, as well as its potential applications in drug delivery and imaging. PPDA-based materials, such as nanoparticles and polymers, may also have potential applications in biomedicine and materials science.
Scientific Research Applications
PPDA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, PPDA has been investigated for its anticancer and antimicrobial properties. In biochemistry, PPDA has been used as a fluorescent probe to study protein-protein interactions and enzyme activity. In materials science, PPDA has been utilized as a building block for the synthesis of functional materials, such as polymers and nanoparticles.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-[[2-(4-chlorophenoxy)acetyl]amino]-6-phenylphenanthridin-8-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H25Cl2N3O4/c36-23-6-12-27(13-7-23)43-20-33(41)38-25-10-16-29-30-17-11-26(39-34(42)21-44-28-14-8-24(37)9-15-28)19-32(30)40-35(31(29)18-25)22-4-2-1-3-5-22/h1-19H,20-21H2,(H,38,41)(H,39,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEGIAISSRWUBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)NC(=O)COC5=CC=C(C=C5)Cl)NC(=O)COC6=CC=C(C=C6)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H25Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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